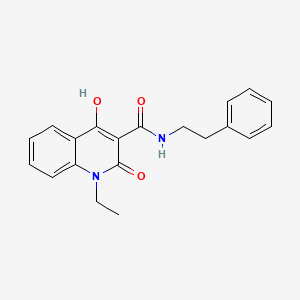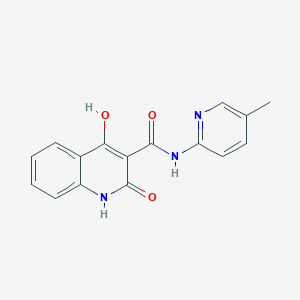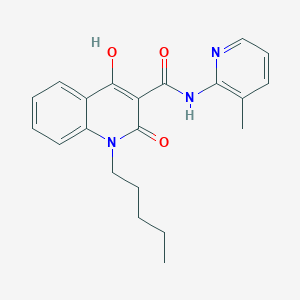
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has attracted attention in the scientific community due to its potential as a therapeutic agent. FQ has been shown to exhibit various biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
作用機序
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to inhibit bacterial DNA gyrase, which is essential for DNA replication, leading to bacterial cell death. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit fungal and viral enzymes, leading to their inactivation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis, leading to cell death. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit bacterial DNA replication, leading to bacterial cell death. In addition, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit fungal and viral enzymes, leading to their inactivation.
実験室実験の利点と制限
One of the advantages of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad-spectrum activity against various biological targets. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one of the limitations of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its toxicity. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit toxicity in some animal studies, which may limit its use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the optimization of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide synthesis methods to improve yield and reduce toxicity. Another area of research could be the development of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved biological activity and reduced toxicity. Furthermore, the potential use of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for the treatment of various diseases could be explored further. Finally, the mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be further elucidated to better understand its biological activity.
合成法
The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, acetic anhydride, and 2-aminoacetophenone in the presence of a catalyst. The resulting product is then treated with a base to yield N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis method of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a relatively straightforward process and has been optimized for large-scale production.
科学的研究の応用
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to possess antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have antifungal and antiviral activity.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHBOJUTFQPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

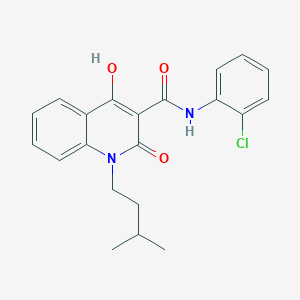
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
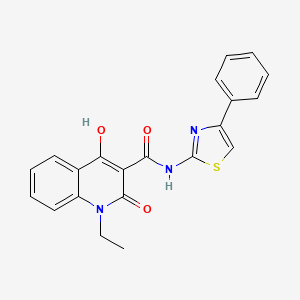
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
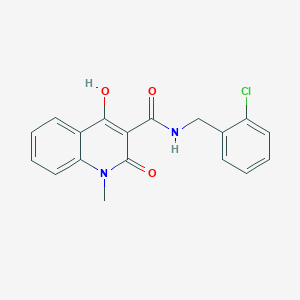
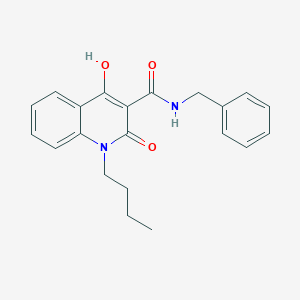
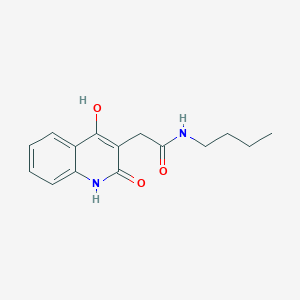
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
